7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole
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Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties and reactivity. This compound is characterized by the presence of a benzo[d]isothiazole ring system substituted with a dioxaborolane group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole typically involves the reaction of benzo[d]isothiazole derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond. The reaction conditions generally include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The dioxaborolane group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols, and may require catalysts like palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of functionalized benzo[d]isothiazole derivatives .
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Mechanism of Action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxaborolane group is highly reactive, allowing it to form stable bonds with other molecules. This reactivity is harnessed in cross-coupling reactions, where the compound acts as a boron source, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar types of reactions.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: A related compound with two dioxaborolane groups, used in the synthesis of more complex molecules.
Uniqueness
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole is unique due to its specific structural features, which combine the reactivity of the dioxaborolane group with the stability and functional versatility of the benzo[d]isothiazole ring. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C13H16BNO2S |
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Molecular Weight |
261.2 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-5-6-9-8-15-18-11(9)10/h5-8H,1-4H3 |
InChI Key |
PSIFCRYFLLQJDU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NS3 |
Origin of Product |
United States |
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